4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-12(9(2)15-14-8)7-10-3-5-11(6-4-10)13(16)17/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHGSOJNDAEOAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid typically involves the reaction of 3,5-dimethylpyrazole with a suitable benzoic acid derivative. One common method includes the condensation of 3,5-dimethylpyrazole with 4-formylbenzoic acid under acidic conditions, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzaldehyde, while reduction could produce 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzyl alcohol.
Scientific Research Applications
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic Acid (H2DMPBA)
- Structure : Direct attachment of pyrazole to benzoic acid without a methylene spacer.
- Application : Forms MOFs with Cu(II) and Zn(II), yielding paddlewheel or trinuclear clusters. The absence of a methylene linker reduces conformational flexibility, leading to smaller pore sizes compared to H2DMPMB .
- Performance : Demonstrates moderate thermal stability but lower porosity due to tighter packing .
4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]benzoic Acid (H2DMPMB)
- Structure : Incorporates a methylene group between pyrazole and benzoic acid, increasing spatial separation.
- Application : Enhances MOF porosity and stability by reducing steric hindrance during metal coordination. Favors larger pore architectures, improving gas adsorption capacity .
- Performance : Superior framework robustness in high-resolution crystallography studies, attributed to optimized ligand-metal interactions .
Corrosion-Inhibiting Pyrazole Derivatives
4-(((3,5-Dimethyl-1H-pyrazole-1-yl)methyl)amino)benzoic Acid (P2)
- Structure: Amino-methyl linker between pyrazole and benzoic acid.
- Application : Effective corrosion inhibitor for mild steel in HCl (1 M), achieving 92% efficiency via chemisorption on metal surfaces .
- Comparison: The amino group in P2 enhances solubility in aqueous media compared to H2DMPMB, which relies on carboxylate coordination. However, H2DMPMB’s methylene spacer may improve surface coverage due to reduced steric constraints .
Halogenated and Boron-Containing Analogs
4-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic Acid
- Structure : Chlorine substituent on the pyrazole ring.
- This modification is under study for selective ion-exchange applications .
4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic Acid
- Structure : Boronic ester substituent on pyrazole.
- Application : Serves as a precursor in Suzuki-Miyaura cross-coupling reactions for synthesizing functionalized MOFs or pharmaceuticals .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Table 2: Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight | Similarity to H2DMPMB | Key Feature |
|---|---|---|---|---|
| 185252-69-1 (H2DMPMB) | C12H12N2O2 | 216.24 | 1.00 | Methylene spacer |
| 1017794-47-6 | C10H8N2O2 | 188.18 | 0.81 | No methyl groups |
| 1431966-36-7 | C14H18ClN3O2 | 295.77 | 0.75 | Amino-methyl linker |
Research Findings and Implications
- MOF Design : H2DMPMB’s methylene spacer enables larger pore sizes (1.2 nm vs. 0.8 nm for H2DMPBA), enhancing gas storage capabilities .
- Corrosion Inhibition: H2DMPMB’s carboxylate group provides stronger chemisorption on steel surfaces than P2’s amino group, though P2’s solubility improves diffusion in aqueous media .
- Synthetic Versatility : Halogenated and boron-containing analogs expand applications in catalysis and drug discovery, leveraging reactivity of substituents .
Biological Activity
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid is a compound that has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry. This compound, with the molecular formula , features a pyrazole ring and is structurally related to other bioactive compounds. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzoic acid moiety and a pyrazole ring with two methyl substitutions. This configuration may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 230.26 g/mol |
| CAS Number | 461665-65-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to enzymes and receptors. These interactions can modulate the activity of target proteins, leading to various biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing a pyrazole core have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound exhibited IC₅₀ values ranging from 2.43 to 14.65 μM in these studies, indicating promising growth inhibition properties .
Case Study:
A study synthesized several pyrazole derivatives and evaluated their effects on microtubule assembly. Among these compounds, some demonstrated effective inhibition at concentrations as low as 20 μM, suggesting their potential as microtubule-destabilizing agents . Furthermore, apoptosis studies indicated that certain derivatives could enhance caspase-3 activity significantly, confirming their role in inducing programmed cell death in cancer cells.
Anti-inflammatory Activity
Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. Pyrazole derivatives have been studied for their ability to inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrazole-containing compounds:
| Compound | Activity Type | IC₅₀ (μM) |
|---|---|---|
| 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid | Anticancer | 2.43 - 14.65 |
| 3,5-Dimethylpyrazole | Anti-inflammatory | Not specified |
| Other Pyrazole Derivatives | Various (anticancer, antibacterial) | Varies |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves two key steps: (1) formation of the pyrazole ring via cyclization of hydrazine derivatives with diketones or β-ketoesters, and (2) coupling the pyrazole moiety to a benzoic acid derivative. For example, alkylation reactions using bases like sodium hydride in solvents such as DMF at elevated temperatures (~80–100°C) are common for linking the pyrazole and benzoic acid groups . Optimization focuses on solvent choice (e.g., polar aprotic solvents for better reactivity), temperature control to minimize side reactions, and stoichiometric ratios to maximize yield.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions and purity, with pyrazole protons appearing as singlets (δ 2.2–2.5 ppm for methyl groups) and aromatic protons from the benzoic acid moiety in the δ 7.5–8.0 ppm range . IR spectroscopy identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1680 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL or OLEX2) resolves the molecular geometry, hydrogen-bonding networks, and packing arrangements. For example, highlights its use in coordination polymers, where carboxylate oxygen atoms act as bridging ligands .
Advanced Research Questions
Q. How does the compound’s structure influence its coordination chemistry with transition metals, and what are the thermal stability trends in these complexes?
- Methodology : The N,O-heteroditopic ligand (pyrazole N and carboxylate O) enables diverse coordination modes. For instance, in Zn(II) or Cu(II) complexes, the carboxylate group adopts a bridging μ₂-η²:η¹ configuration, while the pyrazole nitrogen binds axially. Thermogravimetric analysis (TGA) reveals decomposition temperatures above 250°C for these complexes, indicating robustness suitable for metal-organic frameworks (MOFs) . Contrast this with analogous ligands lacking methyl groups, which show lower thermal stability due to reduced steric protection .
Q. How can discrepancies in crystallographic data (e.g., twinning or disorder) be resolved during refinement?
- Methodology : Programs like SHELXL and OLEX2 offer tools for handling challenging cases:
- Twinning : Use the TWIN/BASF commands to refine twin fractions and HKLF 5 format for data integration .
- Disorder : Apply PART and SUMP restraints to model split positions, validated by residual electron density maps. For example, demonstrates OLEX2’s workflow for iterative model adjustment and validation .
Q. What computational approaches predict the compound’s physicochemical properties, such as collision cross-sections or solubility?
- Methodology : Density functional theory (DFT) calculations (e.g., Gaussian or ORCA) optimize molecular geometry and predict electrostatic potential surfaces, aiding solubility analysis (logP ~2.5 indicates moderate hydrophobicity). Collision cross-sections for mass spectrometry can be estimated using software like MOBCAL, leveraging the compound’s SMILES string (CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)O)C)Cl) .
Q. How do structural modifications (e.g., halogenation or amino substitution) alter reactivity or biological activity?
- Methodology : Comparative studies with analogs (e.g., 4-chloro or 4-amino derivatives) reveal substituent effects:
- Halogenation : Chlorine at the pyrazole 4-position increases electrophilicity, enhancing reactivity in Suzuki couplings .
- Amino groups : The 4-amino derivative (CID 917484) shows enhanced hydrogen-bonding capacity, impacting crystal packing and potential antimicrobial activity .
Experimental Design & Data Analysis
Q. What strategies validate the purity of synthesized batches, especially for trace impurities?
- Methodology :
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to identify impurities (e.g., unreacted starting materials at m/z ~150).
- Elemental Analysis : Deviations >0.3% from theoretical C/H/N values indicate contamination. reports >95% purity for hydrochloride salts using these methods .
Q. How can researchers design experiments to study the compound’s role in hydrogen-bonded networks?
- Methodology : Co-crystallize the compound with complementary hydrogen-bond donors/acceptors (e.g., amines or alcohols). X-ray diffraction and Hirshfeld surface analysis (via CrystalExplorer) quantify interaction types (e.g., O-H···N vs. C-H···O). demonstrates 2D networks stabilized by carboxylate-pyrazole interactions .
Safety & Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Refer to Safety Data Sheets (SDS) for hazard mitigation:
- PPE : Gloves (nitrile) and goggles to prevent skin/eye irritation (H315/H319) .
- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
